molecular formula C26H22O4 B14163186 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol CAS No. 925900-79-4

4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol

Cat. No.: B14163186
CAS No.: 925900-79-4
M. Wt: 398.4 g/mol
InChI Key: DRRWUOWAGYTXJQ-UHFFFAOYSA-N
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Description

4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with two benzyloxypropynyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1,3 positions.

    Alkylation: The hydroxyl groups are alkylated with 3-(benzyloxy)prop-1-yn-1-yl bromide under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) are used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes or alkanes with reduced alkyne groups.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol depends on its application:

    Enzyme Interactions: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.

    Pharmacophore: The compound can interact with biological targets through its benzyloxy and alkyne groups, affecting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure with triazine ring instead of benzene.

    1-Methoxy-4-(1-propyn-1-yl)benzene: Contains a methoxy group and a propynyl group on a benzene ring.

    2-[3-(benzyloxy)prop-1-yn-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a dioxaborolane ring with similar substituents.

Uniqueness

4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is unique due to its combination of benzyloxy and hydroxyl groups, which provide a versatile platform for chemical modifications and interactions in various applications.

Properties

CAS No.

925900-79-4

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

4,6-bis(3-phenylmethoxyprop-1-ynyl)benzene-1,3-diol

InChI

InChI=1S/C26H22O4/c27-25-18-26(28)24(14-8-16-30-20-22-11-5-2-6-12-22)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18,27-28H,15-16,19-20H2

InChI Key

DRRWUOWAGYTXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC#CC2=CC(=C(C=C2O)O)C#CCOCC3=CC=CC=C3

Origin of Product

United States

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